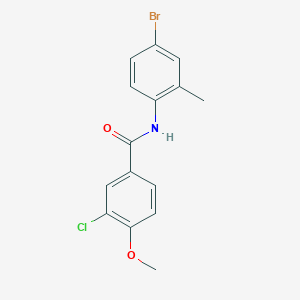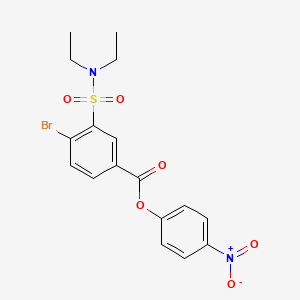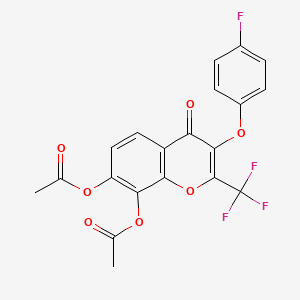
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate
概要
説明
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural components, including a nitrophenyl group, a diethylsulfamoyl group, and a methoxybenzoate group. Its molecular formula is C17H20N2O6S, and it has a molecular weight of approximately 380.42 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitrophenol with 3-(diethylsulfamoyl)-4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dichloromethane, at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired compound in its pure form .
化学反応の分析
Types of Reactions
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzoates.
科学的研究の応用
Chemistry
In chemistry, (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine
In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
作用機序
The mechanism of action of (4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular redox states. The diethylsulfamoyl group may interact with enzymes and proteins, affecting their activity. The methoxybenzoate group can participate in various biochemical pathways, modulating cellular functions .
類似化合物との比較
Similar Compounds
(4-Nitrophenyl)sulfonyltryptophan: Similar in structure but contains a tryptophan moiety instead of a methoxybenzoate group.
Sulfonimidates: These compounds share the sulfonamide functional group but differ in their overall structure and reactivity.
Uniqueness
(4-Nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties.
特性
IUPAC Name |
(4-nitrophenyl) 3-(diethylsulfamoyl)-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-4-19(5-2)28(24,25)17-12-13(6-11-16(17)26-3)18(21)27-15-9-7-14(8-10-15)20(22)23/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQBQQJCHIMUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B3702976.png)
![N-(4-bromo-2-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3702983.png)
![N-[(4-CHLOROPHENYL)METHYL]-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3702984.png)
![2-{[(4-bromo-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B3702998.png)
![2-[(5Z)-5-{[3-(2,5-DIMETHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B3703011.png)
![6-[(dimethylamino)methyl]-7-hydroxy-8-methyl-3-(2-methylphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3703012.png)
![3-[(3-acetylphenyl)sulfamoyl]-N-(4-chlorophenyl)benzamide](/img/structure/B3703018.png)
![N-[(E)-1-(3,4-dimethoxyphenyl)-3-(3-fluoroanilino)-3-oxoprop-1-en-2-yl]thiophene-2-carboxamide](/img/structure/B3703025.png)
![6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B3703032.png)

![METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE](/img/structure/B3703060.png)
![N-(4-chlorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3703072.png)

